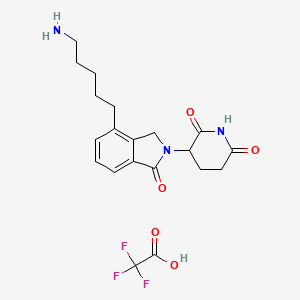

Lenalidomide-C5-NH2 (TFA)

Description

BenchChem offers high-quality Lenalidomide-C5-NH2 (TFA) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Lenalidomide-C5-NH2 (TFA) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C20H24F3N3O5 |

|---|---|

Molecular Weight |

443.4 g/mol |

IUPAC Name |

3-[7-(5-aminopentyl)-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C18H23N3O3.C2HF3O2/c19-10-3-1-2-5-12-6-4-7-13-14(12)11-21(18(13)24)15-8-9-16(22)20-17(15)23;3-2(4,5)1(6)7/h4,6-7,15H,1-3,5,8-11,19H2,(H,20,22,23);(H,6,7) |

InChI Key |

XTHUZCHGWIIXLO-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2CC3=C(C=CC=C3C2=O)CCCCCN.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Foundational & Exploratory

Technical Deep Dive: Lenalidomide-C5-NH2 (TFA) in Targeted Protein Degradation

The following technical guide details the molecular architecture, properties, and application of Lenalidomide-C5-NH2 (TFA) , a critical E3 ligase ligand-linker conjugate used in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Executive Summary

Lenalidomide-C5-NH2 (TFA) is a functionalized derivative of the immunomodulatory drug Lenalidomide (Revlimid), engineered specifically as a "warhead" for PROTAC development. It consists of the Cereblon (CRBN)-binding isoindolinone core functionalized with a 5-carbon alkyl linker terminating in a primary amine. This amine serves as the conjugation handle for attaching target protein ligands.

Unlike standard Lenalidomide, which possesses an aromatic aniline at the 4-position, this derivative features a 5-aminopentyl chain attached directly to the isoindolinone ring (typically at the C4 position, replacing the aniline, or extending from it depending on the specific synthetic route, though CAS 2595367-27-2 defines it as a C-alkylated derivative). The Trifluoroacetate (TFA) salt form ensures stability and solubility but requires specific buffering protocols during conjugation.

Molecular Architecture & Specifications

Chemical Identity[1][2]

-

Common Name: Lenalidomide-C5-NH2 (TFA salt)

-

CAS Number: 2595367-27-2 (Free base/HCl equivalent reference)[1][2]

-

Chemical Name: 3-(4-(5-Aminopentyl)-1-oxoisoindolin-2-yl)piperidine-2,6-dione trifluoroacetate

-

Molecular Formula:

-

Molecular Weight: ~329.4 g/mol (Free base) + MW of TFA counterion

Structural Logic

The molecule is tripartite:

-

CRBN Ligand (Warhead): The glutarimide ring intact (essential for CRBN binding via hydrogen bonding to W380 and H378).

-

Linker (Spacer): A 5-carbon saturated alkyl chain (pentyl). This "C5" length provides a hydrophobic spacer that exits the CRBN binding pocket, aiming to minimize steric clash while projecting the conjugation handle.

-

Functional Handle: A terminal primary amine (

). In the TFA salt form, this exists as an ammonium trifluoroacetate (

Physicochemical Properties

| Property | Specification | Technical Note |

| Appearance | White to off-white solid | Hygroscopic due to TFA salt. |

| Solubility | DMSO (>50 mg/mL), DMF | Limited solubility in pure water; soluble in aqueous buffers with organic co-solvent. |

| Stability | -80°C (6 months) | Hydrolysis of the glutarimide ring can occur at high pH (>8.5) or prolonged aqueous exposure. |

| Acidity | Acidic (TFA salt) | Critical: Must be neutralized with a tertiary base (e.g., DIPEA) during conjugation. |

Functional Mechanism: The Ternary Complex

The efficacy of a PROTAC built with Lenalidomide-C5-NH2 relies on the formation of a productive ternary complex: Target Protein — PROTAC — E3 Ligase (CRBN) .

Binding Mode

The glutarimide ring inserts into the tri-tryptophan pocket of Cereblon (CRBN). The C4-substitution (where the pentyl linker attaches) projects out of the ligand binding pocket, serving as the "exit vector."

Diagram 1: Structural Logic & Interaction

Caption: Schematic of Lenalidomide-C5-NH2 binding topology. The C5 linker projects the amine handle away from the CRBN pocket to facilitate conjugation.

Experimental Protocols

Storage and Handling of TFA Salts

Challenge: TFA salts are acidic and hygroscopic.

-

Storage: Store powder at -20°C or -80°C under desiccated conditions.

-

Reconstitution: Warm vial to room temperature before opening to prevent condensation. Dissolve in anhydrous DMSO to create a stock solution (e.g., 10-50 mM). Aliquot and freeze; avoid multiple freeze-thaw cycles which degrade the glutarimide ring.

Conjugation Protocol: Amide Coupling

This protocol describes coupling Lenalidomide-C5-NH2 (TFA) to a Target Ligand-Carboxylic Acid using HATU activation.

Reagents:

-

Lenalidomide-C5-NH2 (TFA salt)

-

Target Ligand-COOH[3]

-

HATU (Coupling Agent)

-

DIPEA (N,N-Diisopropylethylamine) - Crucial for neutralizing TFA.

-

Solvent: Anhydrous DMF or DMSO.

Step-by-Step Workflow:

-

Activation:

-

In a microcentrifuge tube, dissolve 1.0 equiv of Target Ligand-COOH in DMF.

-

Add 1.1 equiv of HATU .

-

Add 2.0 equiv of DIPEA .

-

Incubate at Room Temperature (RT) for 5–10 minutes to form the activated ester.

-

-

Coupling:

-

Dissolve 1.0–1.2 equiv of Lenalidomide-C5-NH2 (TFA) in minimal DMF.

-

Critical Step: Add 1.0–2.0 equiv of DIPEA to this solution before mixing. This neutralizes the ammonium trifluoroacetate (

) to the reactive free amine ( -

Add the Lenalidomide solution to the activated acid mixture.

-

-

Reaction:

-

Stir/shake at RT for 1–4 hours.

-

Monitor: Use LC-MS. Look for the disappearance of the amine (MW ~329) and formation of the product mass.

-

-

Purification:

-

Dilute with water/acetonitrile (containing 0.1% Formic Acid).

-

Purify via Reverse-Phase Preparative HPLC (C18 column).

-

Gradient: 5% to 95% ACN in Water.

-

Lyophilize fractions immediately to prevent glutarimide hydrolysis.

-

Diagram 2: Chemical Synthesis Workflow

Caption: Synthetic route for generating PROTACs using Lenalidomide-C5-NH2. Note the parallel activation and neutralization steps.

Quality Control & Troubleshooting

Analytical Characterization

-

LC-MS: Essential for confirming identity. The TFA salt will fly as the free base

.-

Expected Mass: ~330.18 Da (protonated free base).

-

-

1H NMR: Verify the integrity of the glutarimide ring (distinctive peaks ~11.0 ppm for the imide NH).

Common Pitfalls

| Issue | Cause | Solution |

| Low Yield | Incomplete neutralization of TFA salt. | Increase DIPEA equivalents (up to 3-4 eq) to ensure pH > 8 during coupling. |

| Hydrolysis | Glutarimide ring opening. | Avoid aqueous storage; keep pH < 8.5 during workup; lyophilize quickly. |

| No Reaction | Amine oxidation. | Use fresh stock; ensure inert atmosphere ( |

References

-

MedChemExpress (MCE). Lenalidomide-C5-NH2 hydrochloride Product Datasheet. Accessed Feb 2026. Link

-

PubChem. Compound Summary: Lenalidomide-C5-NH2 hydrochloride (CID 154573751).[1] National Library of Medicine.[1] Link[1]

-

Sigma-Aldrich. Protein Degrader Building Blocks: C5 Lenalidomide Conjugates. Link

-

Chamberlain, P.P., et al. "Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for drug-induced teratogenicity." Nature Structural & Molecular Biology, 2014. (Context on Binding Mode). Link

Sources

Technical Guide: Lenalidomide-C5-NH2 in Cereblon (CRBN) Recruitment

[1][2][3][4]

Executive Summary: The Strategic Role of Exit Vectors

Lenalidomide-C5-NH2 is a functionalized derivative of the immunomodulatory drug (IMiD) Lenalidomide, designed as a building block for Proteolysis Targeting Chimeras (PROTACs). Unlike standard Lenalidomide derivatives that utilize the C4-amino group (the "standard" exit vector), Lenalidomide-C5-NH2 typically employs the C5-position of the isoindolinone ring as the attachment point for the linker.

This shift in the "exit vector"—the angle and trajectory at which the linker projects from the E3 ligase ligand—is a critical variable in rational drug design. It allows researchers to explore alternative ternary complex geometries, often rescuing degradation potency for targets that are refractory to C4-linked degraders.

Key Technical Specifications:

-

Core Scaffold: Lenalidomide (Isoindolinone).

-

Functional Handle: Primary Amine (-NH2) for amide coupling.

-

Exit Vector: C5-position (Isoindolinone ring), providing a distinct topological presentation compared to Pomalidomide (C4-phthalimide) or standard Lenalidomide (C4-isoindolinone) analogs.

-

Primary Application: Optimization of Ternary Complex formation (

) and cooperativity (

Structural Mechanistics of CRBN Recruitment

The Binding Interface

Cereblon (CRBN) recruits substrates via a hydrophobic pocket lined by three tryptophan residues (Trp380, Trp386, Trp400). The glutarimide ring of Lenalidomide inserts into this pocket, forming critical hydrogen bonds with the backbone of the tri-tryptophan cage.

-

Preservation of Binding: The C5-modification on the isoindolinone ring is solvent-exposed. This is crucial because it ensures that the functionalization (linker attachment) does not sterically clash with the CRBN binding pocket.

-

Vector Geometry:

-

C4-Vector (Standard): Projects the linker "upward" relative to the glutarimide plane.

-

C5-Vector (Alternative): Projects the linker "outward/lateral," altering the spatial arrangement of the recruited Target Protein (POI) relative to the E3 ligase.

-

The "Zone of Ubiquitination"

Effective degradation requires not just binding, but the formation of a productive ternary complex where surface lysines on the POI are positioned within the "zone of ubiquitination" of the E3 ligase (specifically the E2 enzyme recruited by the Cullin scaffold). By switching from a C4 to a C5 exit vector, researchers can rotate the POI, potentially bringing different lysine residues into range for ubiquitin transfer.

Visualization: Exit Vector Impact

The following diagram illustrates how the exit vector determines the collision mechanics between the E3 Ligase and the Target Protein.

Caption: Comparison of C4 vs. C5 exit vectors. Changing the attachment point alters the linker trajectory, affecting whether the Target Protein aligns with the Ubiquitination Zone.

Experimental Protocols

Synthesis: Conjugating Lenalidomide-C5-NH2

The primary amine allows for standard amide coupling with carboxylic acid-functionalized target ligands.

Reagents:

-

Target Ligand-Linker-COOH.

-

Coupling Agents: HATU or PyBOP.

-

Base: DIPEA (N,N-Diisopropylethylamine).

-

Solvent: DMF (Dimethylformamide) or DMSO.

Workflow:

-

Activation: Dissolve Target Ligand-COOH (1.0 eq) in DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 5–10 minutes to form the activated ester.

-

Coupling: Add Lenalidomide-C5-NH2 (1.0–1.1 eq) to the reaction mixture.

-

Reaction: Stir at Room Temperature (RT) for 2–4 hours. Monitor by LC-MS for the disappearance of the amine and formation of the product mass.

-

Purification: Direct purification via Preparative HPLC (Reverse phase, C18 column, Water/Acetonitrile gradient with 0.1% Formic Acid).

-

Lyophilization: Freeze-dry to obtain the final PROTAC powder.

Validation: CRBN Binding Assay (Fluorescence Polarization)

Before testing degradation, verify that the C5-modification has not disrupted CRBN binding.

Principle: A competition assay displacing a fluorescent tracer (e.g., FITC-Thalidomide) from recombinant CRBN-DDB1 complex.

Protocol:

-

Buffer: 50 mM Tris-HCl (pH 7.5), 200 mM NaCl, 0.1% Pluronic F-127, 1 mM TCEP.

-

Tracer: Prepare 5 nM FITC-Thalidomide tracer.

-

Protein: Prepare 50 nM CRBN-DDB1 complex.

-

Titration: Prepare a serial dilution of your synthesized PROTAC (from 10 µM down to 0.1 nM) in DMSO (final DMSO < 1%).

-

Incubation: Mix Protein + Tracer + PROTAC in a 384-well black plate. Incubate for 60 mins at RT.

-

Read: Measure Fluorescence Polarization (Ex 485 nm / Em 535 nm).

-

Analysis: Plot mP vs. log[Concentration]. Calculate

.-

Success Criterion: The PROTAC should exhibit an

within 5–10 fold of the parent Lenalidomide.

-

Ternary Complex Formation (AlphaLISA)

Objective: Determine if the C5-vector facilitates productive dimerization of CRBN and the Target Protein.

Protocol:

-

Donors: Streptavidin-coated Donor beads (binds Biotinylated-CRBN).

-

Acceptors: Anti-Target IgG conjugated Acceptor beads (binds Target Protein).

-

Mix: Incubate Biotin-CRBN (10 nM) + Target Protein (10 nM) + PROTAC (titration).

-

Signal: A "hook effect" (bell-shaped curve) indicates stable ternary complex formation.

-

Comparison: Compare the

(concentration at max signal) of the C5-PROTAC vs. a C4-analog.

-

Data Interpretation & Case Studies

When comparing Lenalidomide-C5-NH2 (Alternative Vector) against Lenalidomide-C4-NH2 (Standard Vector), the data often reveals distinct profiles.

| Parameter | C4-PROTAC (Standard) | C5-PROTAC (Alternative) | Interpretation |

| CRBN Affinity ( | ~200 nM | ~200–300 nM | Binding usually similar; C5 is solvent-exposed. |

| Ternary Cooperativity ( | 1.0 (Neutral) | > 1.0 (Positive) | C5 may induce new protein-protein interfaces (PPIs). |

| Degradation ( | > 1 µM (Inactive) | 50 nM (Potent) | Key Result: Geometry change rescues degradation. |

| Vmax (Degradation) | 40% | 95% | Improved positioning of lysines. |

Expert Insight: If a C4-based PROTAC binds both targets but fails to degrade, the issue is likely geometric . The lysines are not reaching the E2 ligase. Switching to Lenalidomide-C5-NH2 rotates the target protein, often resolving this "unproductive binding" scenario.

Workflow Visualization

The following diagram outlines the decision matrix for using Lenalidomide-C5-NH2 in a drug discovery campaign.

Caption: Decision tree for implementing Alternative Exit Vectors (C5) when standard C4-PROTACs fail to induce degradation.

References

-

MedChemExpress . Lenalidomide-C5-NH2 hydrochloride Product Datasheet. Retrieved from

-

Chamberlain, P. P., et al. (2014) . Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for responsiveness to thalidomide analogs. Nature Structural & Molecular Biology. Retrieved from

-

Sigma-Aldrich .[5] C5 Lenalidomide-C9-NH2 hydrochloride Product Information. Retrieved from [5]

-

Bondeson, D. P., et al. (2018) . Lessons in PROTAC Design from Selective Degradation with a Promiscuous Warhead. Cell Chemical Biology. Retrieved from

-

Neklesa, T. K., et al. (2017) . Targeted protein degradation by PROTACs. Pharmacology & Therapeutics.[6][7] Retrieved from

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Lenalidomide-C5-NH2 hydrochloride | C18H24ClN3O3 | CID 154573751 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. C5 Lenalidomide-C9-NH2 hydrochloride ≥95% | Sigma-Aldrich [sigmaaldrich.com]

- 6. adooq.com [adooq.com]

- 7. Cancer therapies based on targeted protein degradation — lessons learned with lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Lenalidomide and its C5-NH2 Derivative: From Molecular Glue to PROTAC Warhead

Abstract

Lenalidomide, a cornerstone immunomodulatory drug (IMiD), has revolutionized the treatment of hematological malignancies through its function as a "molecular glue," redirecting the Cereblon (CRBN) E3 ubiquitin ligase complex to degrade neosubstrate proteins.[1][2][3] This guide delves into the fundamental distinction between the parent Lenalidomide molecule and its strategically vital derivative, Lenalidomide-C5-NH2. We will explore the structural rationale for the C5-position amino functionalization, its impact on CRBN engagement, and its pivotal role in transforming Lenalidomide from a standalone therapeutic into a versatile warhead for Proteolysis Targeting Chimeras (PROTACs). This document serves as a technical resource for researchers and drug developers, providing mechanistic insights, comparative data, and validated experimental protocols to harness these powerful molecules for targeted protein degradation.

Introduction: Lenalidomide as a Paradigm-Shifting Molecular Glue

Lenalidomide and its parent compound, thalidomide, exert their therapeutic effects through a novel mechanism of action: modulating the substrate specificity of the CRL4-CRBN E3 ubiquitin ligase complex.[2] By binding to CRBN, Lenalidomide induces a conformational change on the substrate-binding surface, creating a novel interface that recruits specific proteins, known as neosubstrates, for ubiquitination and subsequent proteasomal degradation.[3][4]

In multiple myeloma, the key neosubstrates are the lymphoid transcription factors IKZF1 and IKZF3.[2][5] Their degradation is cytotoxic to myeloma cells, underpinning Lenalidomide's clinical efficacy.[2] Similarly, in myelodysplastic syndrome (MDS) with a del(5q) mutation, Lenalidomide induces the degradation of casein kinase 1 alpha (CK1α), leading to apoptosis in the malignant clone.[2][6]

This ability to hijack the cellular degradation machinery has positioned CRBN and its ligands as a central focus in the field of targeted protein degradation (TPD). However, to expand the scope of degradable proteins beyond Lenalidomide's intrinsic neosubstrates, a new strategy was required.

The Strategic Pivot to PROTACs: The Need for a Chemical Handle

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules designed to bring a target Protein of Interest (POI) into proximity with an E3 ligase, leading to the POI's degradation.[7][] A PROTAC consists of three components:

-

A ligand that binds the POI ("warhead").

-

A ligand that binds an E3 ligase ("E3 ligase handle").

-

A chemical linker that connects the two ligands.

The discovery of Lenalidomide's mechanism made it an ideal candidate for the E3 ligase handle.[9] However, the parent molecule lacks a suitable, solvent-exposed chemical moiety to attach a linker without disrupting its essential binding to CRBN. This necessitated the development of derivatives specifically designed for this purpose.

Lenalidomide-C5-NH2: The Engineered Warhead

The core difference between Lenalidomide and Lenalidomide-C5-NH2 lies in a single, strategic modification: the addition of a primary amine (-NH2) group at the C5 position of the phthalimide ring.

Caption: Structural comparison of Lenalidomide and its C5-NH2 derivative.

Rationale for the C5 Position

The choice of the C5 position is critical. Structural studies of the Lenalidomide-CRBN complex reveal that the phthalimide ring is partially solvent-exposed.[10] Modifications at the C5 position project outwards from the binding pocket, minimizing steric hindrance and preserving the crucial hydrogen bonds and hydrophobic interactions required for high-affinity CRBN binding.[][11] Conversely, modifications at other positions could disrupt this vital interaction.

Impact on CRBN Binding and Neosubstrate Profile

A key consideration is whether the C5-NH2 modification alters the intrinsic activity of the Lenalidomide core.

-

CRBN Affinity: The addition of the C5-amino group does not significantly compromise, and in some contexts may even slightly enhance, binding affinity to CRBN. Lenalidomide and Pomalidomide (which has a C4-amino group) generally show greater potency in CRBN binding assays than the parent thalidomide.[12]

-

Neosubstrate Degradation: While serving as a PROTAC anchor, the Lenalidomide-C5-NH2 moiety can still induce the degradation of native neosubstrates like IKZF1/3. However, recent studies have shown that substitutions at the C5 position can be strategically employed to reduce the degradation of certain off-target zinc-finger proteins, which can be an unintended consequence of pomalidomide-based PROTACs.[][11] This suggests that C5 modifications can be a tool to fine-tune the selectivity profile of the final PROTAC.[]

Quantitative Comparison: Lenalidomide vs. Lenalidomide-based PROTACs

The true functional difference is realized when the C5-NH2 derivative is incorporated into a PROTAC. The derivative itself is merely a precursor; its value is in enabling the degradation of new targets.

| Parameter | Lenalidomide (as Molecular Glue) | Lenalidomide-C5-NH2 (in a PROTAC, e.g., vs. BRD4) |

| Primary Function | Induces degradation of native neosubstrates (e.g., IKZF1/3, CK1α)[2][6] | Recruits CRBN to a new Protein of Interest (POI) specified by the warhead.[13] |

| Target Scope | Limited to a specific set of neosubstrates.[5] | Broad; theoretically any protein for which a binder can be developed.[6] |

| CRBN Binding (IC50) | ~2 µM (in cell extracts)[12] | Similar to parent molecule; essential for PROTAC function. |

| Degradation Potency (DC50) | Nanomolar to low micromolar for IKZF1/3. | Can achieve picomolar to low nanomolar potency for the POI (e.g., BRD4).[13] |

| Key Application | Direct therapeutic for multiple myeloma, MDS.[1] | Versatile E3 ligase handle for developing novel degraders against diverse targets.[9] |

Experimental Workflows and Protocols

The transition from Lenalidomide to a functional PROTAC involves a series of validated experimental steps.

Caption: Experimental workflow for developing a Lenalidomide-C5-NH2-based PROTAC.

Protocol 1: Synthesis of Lenalidomide-C5-NH2 (Illustrative)

This protocol outlines a common synthetic route. Note: This is a representative procedure and should be adapted based on specific laboratory conditions and scale.

-

Starting Material: 4-Nitrophthalic anhydride.

-

Condensation: React 4-nitrophthalic anhydride with 3-aminopiperidine-2,6-dione in a suitable solvent (e.g., acetic acid or DMF) under heat to form the nitro-intermediate.[7]

-

Purification: Purify the resulting nitro-lenalidomide intermediate via recrystallization or column chromatography.

-

Reduction: Reduce the nitro group to a primary amine. A common method is catalytic hydrogenation (e.g., H2 gas with a Palladium-on-carbon catalyst) or using a chemical reducing agent like tin(II) chloride in an acidic medium.

-

Final Purification: Purify the final product, Lenalidomide-C5-NH2, using column chromatography or HPLC to achieve high purity required for subsequent conjugation.[14]

-

Characterization: Confirm the structure and purity using NMR spectroscopy and mass spectrometry.

Protocol 2: Assessing Ternary Complex Formation (AlphaLISA)

The formation of a stable POI-PROTAC-CRBN ternary complex is a prerequisite for degradation.[15][16] The Amplified Luminescent Proximity Homogeneous Assay (AlphaLISA) is a high-throughput method to quantify this.

-

Reagents:

-

Purified, tagged POI (e.g., His-tagged BRD4).

-

Purified, tagged CRBN-DDB1 complex (e.g., GST-tagged).

-

AlphaLISA Acceptor beads conjugated to an anti-tag antibody (e.g., anti-His).

-

AlphaLISA Donor beads conjugated to an anti-tag antibody (e.g., anti-GST).

-

PROTAC of interest.

-

Assay buffer.

-

-

Procedure: a. In a 384-well microplate, add the POI and CRBN-DDB1 complex at pre-optimized concentrations.[17] b. Add the PROTAC at various concentrations (a serial dilution is typical). Incubate for 1 hour at room temperature. c. Add the anti-His Acceptor beads and incubate for 1 hour. d. Add the anti-GST Donor beads in subdued light and incubate for 1 hour. e. Read the plate on an Alpha-enabled plate reader.

-

Interpretation: A high AlphaLISA signal indicates that the Donor and Acceptor beads have been brought into close proximity by the formation of the ternary complex. A characteristic "hook effect" or bell-shaped curve is often observed, where excessively high PROTAC concentrations can inhibit ternary complex formation by favoring binary complex formation.[18]

Protocol 3: Target Degradation Assay (Western Blot)

The definitive test of a PROTAC is its ability to reduce cellular levels of the target protein.[19][20]

-

Cell Culture: Plate cells (e.g., a cancer cell line expressing the POI) in 6-well plates and allow them to adhere overnight.

-

Treatment: Treat cells with a range of PROTAC concentrations (e.g., 1 nM to 10 µM) for a set duration (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).

-

Lysis: Wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Load equal amounts of total protein per lane onto an SDS-polyacrylamide gel and perform electrophoresis.

-

Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: a. Block the membrane (e.g., with 5% non-fat milk or BSA in TBST). b. Incubate with a primary antibody specific to the POI overnight at 4°C. c. Incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading. d. Wash and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensity of the POI relative to the loading control. Calculate DC50 (concentration for 50% degradation) and Dmax (maximum degradation).

Conclusion

The distinction between Lenalidomide and its C5-NH2 derivative encapsulates a pivotal evolution in drug discovery: the move from serendipitously discovered molecular glues to the rational design of targeted protein degraders. Lenalidomide's intrinsic mechanism of hijacking the CRBN ligase provides a powerful and validated foundation. The strategic addition of the C5-amino handle transforms this molecule into a modular building block, enabling the development of PROTACs capable of degrading a vast array of previously "undruggable" proteins. Understanding the structural rationale, the impact on CRBN biology, and the experimental workflows for its use is fundamental for any scientist or researcher aiming to innovate in the burgeoning field of targeted protein degradation.

References

- [Molecular Mechanism of CRBN in the Activity of Lenalidomid eagainst Myeloma--Review]. (n.d.). Google Scholar.

-

(PDF) Lenalidomide Derivative and PROTAC for Controlling Neosubstrate Degradation. (n.d.). ResearchGate. Retrieved February 8, 2024, from [Link]

-

Chamberlain, P. P., & Cathers, B. E. (2019). The novel mechanism of lenalidomide activity. Blood Advances, 3(Supplement_1), 19–23. [Link]

-

Wójcik, P., & Wróbel, T. (2022). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers in Chemistry, 10, 863242. [Link]

-

Development of Rapid and Facile Solid-Phase Synthesis of PROTACs via a Variety of Binding Styles. (2022). ChemMedChem, 17(14), e202200155. [Link]

- Mechanism of action of lenalidomide in hematological malignancies. (2015).

- Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. (2021). RSC Chemical Biology, 2(4), 1016-1033.

-

Donovan, K. A., Ferguson, F. M., Fischer, E. S., & Gray, N. S. (2020). Cancer therapies based on targeted protein degradation — lessons learned with lenalidomide. Nature Reviews Cancer, 20(12), 705–722. [Link]

-

Bian, J., Zhang, H., Wang, Y., et al. (2023). Proteolysis-targeting chimeras with reduced off-targets. Nature Chemical Biology, 19(11), 1333–1342. [Link]

-

Ishida, T., & Ciulli, A. (2023). Targeted Protein Degradation: Design Considerations for PROTAC Development. SLAS Discovery, 28(11), 1032-1045. [Link]

- Chemoselective Synthesis of Lenalidomide-Based PROTAC Library Using Alkylation Reaction. (2019). Organic Letters, 21(10), 3838-3841.

- Development of Novel Cereblon-Based E3 Ligase Ligand-Linker Libraries for Targeted Protein Degradation. (2024). University of Wisconsin-Madison.

-

Binding of lenalidomide and pomalidomide to CRBN within the CRBN–DDB1 complex. (n.d.). ResearchGate. Retrieved February 8, 2024, from [Link]

- Optimization of PROTAC Ternary Complex Using DNA Encoded Library Approach. (2023). ACS Chemical Biology, 18(2), 336-345.

-

Optimization of PROTAC Ternary Complex Using DNA Encoded Library Approach. (2023). ACS Chemical Biology, 18(2), 336-345. [Link]

-

Sievers, Q. L., Gasser, J. A., Cowley, G. S., et al. (2018). Patterns of substrate affinity, competition, and degradation kinetics underlie biological activity of thalidomide analogs. Blood, 132(18), 1965–1976. [Link]

- From Thalidomide to Rational Molecular Glue Design for Targeted Protein Degradation. (2024). Journal of Medicinal Chemistry, 67(2), 977-991.

- Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. (2023). Journal of Medicinal Chemistry, 66(13), 8829-8851.

- Mechanistic and Structural Features of PROTAC Ternary Complexes. (2022). University of Dundee.

- A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase. (2023). Biology Methods and Protocols, 8(1), bpad019.

- Molecular mechanism of action of immune-modulatory drugs thalidomide, lenalidomide and pomalidomide in multiple myeloma. (2014).

-

How Thalidomide and Molecular Glues Are Redefining Drug Discovery. (2023, August 22). Promega Connections. Retrieved February 8, 2024, from [Link]

-

Binding of lenalidomide and pomalidomide to CRBN within the CRBN–DDB1 complex. (n.d.). ResearchGate. Retrieved February 8, 2024, from [Link]

-

Fischer, E. S., Böhm, K., Lydeard, J. R., et al. (2014). Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide. Nature, 512(7512), 49–53. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. The novel mechanism of lenalidomide activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. From Thalidomide to Rational Molecular Glue Design for Targeted Protein Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. [Molecular Mechanism of CRBN in the Activity of Lenalidomid eagainst Myeloma--Review] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cancer therapies based on targeted protein degradation — lessons learned with lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]

- 9. asset.library.wisc.edu [asset.library.wisc.edu]

- 10. rcsb.org [rcsb.org]

- 11. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Optimization of PROTAC Ternary Complex Using DNA Encoded Library Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Protein Degradation and PROTACs [worldwide.promega.com]

- 17. resources.revvity.com [resources.revvity.com]

- 18. tandfonline.com [tandfonline.com]

- 19. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Targeted Protein Degradation using Proteolysis-Targeted Chimeras | Thermo Fisher Scientific - SG [thermofisher.com]

Strategic Deployment of Alkyl-Chain Functionalized Lenalidomide in Targeted Protein Degradation

The Paradigm Shift: Beyond Simple Inhibition

The integration of Lenalidomide into heterobifunctional molecules—specifically Proteolysis Targeting Chimeras (PROTACs)—represents a fundamental shift in drug discovery. Unlike traditional small molecule inhibitors that rely on occupancy-driven pharmacology, Lenalidomide-based degraders operate on an event-driven paradigm.

In this context, Lenalidomide is not merely a ligand; it is a catalytic warhead. It recruits the Cereblon (CRBN) E3 ubiquitin ligase complex to a specific Protein of Interest (POI). The critical differentiator in the success of these molecules often lies not in the warhead itself, but in the alkyl-chain linker that connects it to the POI ligand.

This guide dissects the technical application of alkyl-functionalized Lenalidomide, moving beyond basic theory to actionable experimental strategies.

Structural Activity Relationship (SAR) & Linkerology[1]

The "Exit Vector" Strategy

The efficacy of a Lenalidomide-based PROTAC hinges on the "exit vector"—the precise atomic position where the linker is attached.

-

The C4-Amino Consensus: Crystallographic data (PDB: 4TZ4) confirms that the C4-amino group of the phthalimide ring is solvent-exposed when bound to CRBN. This makes it the ideal attachment point.

-

The Trap: Functionalization at other positions (e.g., the glutarimide ring) often abolishes CRBN binding, rendering the molecule inert.

Alkyl Chains vs. PEG: The Physicochemical Trade-off

While Polyethylene Glycol (PEG) linkers are common for their solubility, alkyl chains (-(CH₂)n-) offer distinct advantages in cellular permeability.

| Feature | Alkyl Linker | PEG Linker | Impact on Drug Discovery |

| Lipophilicity (LogP) | High | Low | Alkyl chains improve passive membrane permeability. |

| Conformation | Semi-Rigid / Hydrophobic Collapse | Flexible / Solvated | Alkyl chains can force "productive" ternary complexes via hydrophobic packing. |

| Metabolic Stability | High (subject to oxidation) | Moderate | Alkyl chains avoid potential oxidative cleavage seen in some PEG systems. |

| Solubility | Low | High | Challenge: Alkyl-PROTACs often require formulation optimization (e.g., cyclodextrins). |

Mechanistic Implications: The Ternary Complex

The linker length determines the stability of the POI-Linker-E3 Ligase ternary complex.[1] This is governed by the "Goldilocks Principle":

-

Too Short (<8 carbons): Steric clash prevents simultaneous binding of POI and CRBN.

-

Too Long (>20 carbons): High entropic penalty; the "floppy" linker reduces the probability of productive ubiquitination zones aligning.

-

Optimal (10-16 carbons): Facilitates positive cooperativity , where the linker interacts favorably with the protein surfaces, stabilizing the complex (ΔG < 0).

Visualizing the Degradation Pathway

The following diagram illustrates the event-driven mechanism where the alkyl linker plays a structural role in bringing the E2 enzyme within striking distance of the target lysine.

Caption: The Alkyl-Linker acts as a molecular ruler, determining the spatial proximity required for ubiquitin transfer.

Synthetic Protocol: C4-Amino Alkylation

Direct alkylation of the aniline nitrogen on Lenalidomide is prone to over-alkylation (forming quaternary ammonium salts). The Reductive Amination or Stepwise Amide Coupling approach is superior for generating clean alkyl-functionalized libraries.

Method A: Reductive Amination (Recommended for Alkyl Chains)

Reagents: Lenalidomide-4-aldehyde precursor (custom synthesis), Alkyl-amine ligand, NaBH(OAc)₃.

-

Activation: Dissolve the amine-bearing POI ligand (1.0 eq) and the Lenalidomide-aldehyde derivative (1.0 eq) in DCE (Dichloroethane).

-

Imine Formation: Add catalytic acetic acid (1-2 drops). Stir at Room Temperature (RT) for 1 hour.

-

Reduction: Add Sodium Triacetoxyborohydride (STAB, 3.0 eq). Stir at RT for 4–16 hours.

-

Quench: Quench with saturated NaHCO₃. Extract with DCM.

-

Purification: Flash chromatography (MeOH/DCM gradient).

Method B: Direct Alkylation (Optimization for Speed)

If using simple alkyl halides, use a mild base to prevent glutarimide ring opening.

-

Setup: Dissolve Lenalidomide (1.0 eq) in anhydrous DMF.

-

Base: Add DIPEA (N,N-Diisopropylethylamine) (2.0 eq). Avoid strong inorganic bases like NaH which deprotonate the glutarimide.

-

Alkylation: Add Alkyl-Bromide-Ligand (1.1 eq) and KI (catalytic).

-

Heat: Heat to 60°C for 12 hours. Note: Yields are typically lower (30-50%) due to bis-alkylation.

Experimental Validation: The Degradation Assay

Once synthesized, the molecule must be validated in a cellular context.

Protocol: Western Blot Degradation Assay

Objective: Determine the DC50 (Concentration required for 50% degradation).

-

Seeding: Seed cells (e.g., HeLa or MM.1S) at 0.5 × 10⁶ cells/well in 6-well plates.

-

Treatment: Treat cells with DMSO (control) and PROTAC at increasing concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM) for 16 hours.

-

Lysis: Wash with cold PBS. Lyse in RIPA buffer + Protease Inhibitors.

-

Normalization: BCA assay to normalize protein loading (20 µ g/lane ).

-

Blotting: Probe for POI (Target) and Vinculin/GAPDH (Loading Control).

-

Quantification: Use ImageJ to densitometrically quantify bands relative to DMSO.

Data Interpretation: The Hook Effect

A classic signature of PROTACs is the "Hook Effect" at high concentrations.

| Concentration | % Degradation | Interpretation |

| 0 nM (DMSO) | 0% | Baseline expression. |

| 10 nM | 40% | Onset of ternary complex formation. |

| 100 nM | 95% (Dmax) | Optimal degradation window. |

| 10 µM | 20% | Hook Effect: Binary complexes (PROTAC-POI and PROTAC-CRBN) outcompete ternary complexes. |

Troubleshooting & Optimization

If degradation is poor, perform a Linker Scan .

Caption: Decision tree for optimizing linker properties when initial efficacy is low.

References

-

Chamberlain, P. P., et al. (2014).[2] Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for induced essential transcription factor degradation. Nature Structural & Molecular Biology, 21(9), 803-809. Link

-

Winter, G. E., et al. (2015). Phthalimide conjugation as a strategy for in vivo target protein degradation. Science, 348(6241), 1376-1381. Link

-

Cyrus, K., et al. (2011). Impact of linker length on the activity of PROTACs. Molecular BioSystems, 7(2), 359-364. Link

-

Bondeson, D. P., et al. (2015). Catalytic in vivo protein knockdown by small-molecule PROTACs. Nature Chemical Biology, 11(8), 611-617. Link

-

Testa, A., et al. (2020). 3-Fluoro-4-hydroxyprolines: Synthesis, conformational analysis, and stereoselective reaction with the VHL E3 ubiquitin ligase. Journal of the American Chemical Society, 142(37), 15960-15974. (Reference for linker attachment chemistry principles). Link

Sources

Methodological & Application

Protocols for conjugating Lenalidomide-C5-NH2 to target protein ligands

Application Note: Strategic Synthesis of Cereblon-Recruiting PROTACs using Lenalidomide-C5-NH2

Abstract

This application note details the strategic conjugation of Lenalidomide-C5-NH2 (a functionalized E3 ligase ligand) to carboxylic acid-bearing target protein ligands. The resulting heterobifunctional molecules, known as PROTACs (Proteolysis Targeting Chimeras), are designed to induce the targeted degradation of disease-causing proteins.[1] This guide prioritizes chemical stability, specifically addressing the hydrolytic sensitivity of the lenalidomide glutarimide ring, and provides a robust, self-validating protocol for amide coupling using HATU/DIPEA chemistry.

Part 1: Chemical Basis & Strategic Considerations

1.1 The Building Block: Lenalidomide-C5-NH2 Lenalidomide-C5-NH2 serves as the "Anchor" component of a PROTAC.[2] It consists of the lenalidomide core (which binds the E3 ligase Cereblon/CRBN) attached to a 5-carbon alkyl linker terminating in a primary amine.

-

Chemical Utility: The terminal amine (

) acts as a nucleophile, ready to react with a carboxylic acid ( -

Linker Logic: The 5-carbon (C5) chain provides a standard "exit vector" distance, often sufficient to span the gap between the E3 ligase and the target protein without inducing steric clash, though linker length optimization is often required later.

1.2 The Critical Stability Warning (E-E-A-T)

-

The Glutarimide Vulnerability: The glutarimide ring of lenalidomide is thermodynamically unstable in basic aqueous media. At

, or upon prolonged exposure to nucleophilic bases in water, the ring undergoes hydrolysis (ring-opening), rendering the PROTAC inactive against CRBN. -

Operational Consequence: Synthesis must be performed in anhydrous organic solvents (DMF/DMSO) using non-nucleophilic bases (DIPEA).[3] Aqueous workups must be acidic or neutral, and purification should utilize acidic mobile phases (e.g., 0.1% Formic Acid).

Part 2: Visualizing the Workflow

The following diagram outlines the convergent synthesis pathway and the critical decision points for stability.

Figure 1: Convergent synthesis workflow for Lenalidomide-based PROTACs, emphasizing the critical stability checkpoints.

Part 3: Detailed Experimental Protocols

Protocol A: One-Pot Amide Coupling (HATU Method)

This method is preferred for its high efficiency and mild conditions, minimizing glutarimide ring opening.

Reagents & Materials:

-

Target Ligand: Containing a free carboxylic acid (

equiv). -

Lenalidomide-C5-NH2: (

equiv). -

Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (

equiv). -

Base: DIPEA (N,N-Diisopropylethylamine) (

equiv). -

Solvent: Anhydrous DMF (Dimethylformamide) or DMSO.

Step-by-Step Procedure:

-

Preparation of Target Ligand: Dissolve the Target Ligand-COOH (

) in anhydrous DMF (-

Expert Insight: If the ligand is insoluble in DMF, use DMSO. Avoid protic solvents like Methanol.

-

-

Activation (The "Pre-activation" Step): Add HATU (

) to the ligand solution. Immediately add DIPEA (-

Observation: The solution may turn slightly yellow. Stir at Room Temperature (RT) for 5–10 minutes.

-

Why: This converts the stable carboxylic acid into a highly reactive OAt-active ester.[3]

-

-

Conjugation: Add Lenalidomide-C5-NH2 (

) directly to the activated mixture.-

Stoichiometry Note: If the Target Ligand is precious/expensive, use a slight excess (

equiv) of the Lenalidomide linker to ensure complete consumption of the ligand.

-

-

Reaction & Monitoring: Stir the reaction at RT. Monitor by LC-MS at

and-

Success Criteria: Look for the mass peak

. -

Failure Mode: If you see a peak at

mass units relative to the product, the glutarimide ring may have hydrolyzed.

-

-

Quench: Once the starting material is consumed (typically

), dilute the reaction with-

Critical: Do NOT quench with basic water or saturated bicarbonate, as this will degrade the lenalidomide moiety.

-

Protocol B: Purification & Characterization

1. Purification Strategy (Prep-HPLC) Direct injection of the diluted reaction mixture onto a Prep-HPLC system is recommended to minimize handling losses.

| Parameter | Condition | Reason |

| Column | C18 Reverse Phase (e.g., XBridge or SunFire) | Standard retention for hydrophobic PROTACs. |

| Mobile Phase A | Water + 0.1% Formic Acid | Acidic pH stabilizes the glutarimide ring. |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic eluent. |

| Gradient | 5% to 95% B over 20 min | Generic gradient; adjust based on LC-MS retention. |

| Flow Rate | 15–20 mL/min | Dependent on column diameter (typ. 19mm).[4][5] |

2. Final Processing

-

Collect fractions corresponding to the product mass.

-

Lyophilize (freeze-dry) immediately. Do not leave fractions in solution at RT for days.

-

Store the resulting powder at

.

Part 4: Troubleshooting & Optimization

Scenario 1: Low Solubility of Reactants

-

Cause: PROTACs are large, lipophilic molecules (Molecular Weight often

). -

Solution: Use DMSO as the reaction solvent.[6] For purification, ensure the sample is fully dissolved in DMSO/MeCN (1:1) before injection.

Scenario 2: Glutarimide Hydrolysis (Product + 18 Da)

-

Cause: High pH or water presence during reaction/workup.

-

Solution: Reduce DIPEA equivalents to

. Ensure DMF is anhydrous.[3] Switch from bicarbonate workup to direct acidic dilution.

Scenario 3: Incomplete Coupling

-

Cause: Steric hindrance around the carboxylic acid of the target ligand.

-

Solution: Switch coupling reagents to PyBOP or COMU , which can be more effective for sterically hindered amides. Increase temperature to

(caution: monitor stability closely).

References

-

Chemical Stability of Lenalidomide: Investigation of the Chemical Stability of Lenalidomide in Methanol/Ethanol Solvents.

-

PROTAC Synthesis Methodology: Factors to Consider for Synthesis in 1536-Well Plates—An Amide Coupling Case Study for PROTAC Synthesis.

-

Lenalidomide-C5-NH2 Reagent Data: Lenalidomide-C5-NH2 hydrochloride Product Information & Structure. [7]

-

Amide Coupling Best Practices: Application Notes and Protocols for Amide Bond Formation using EDC and HATU.

Sources

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Lenalidomide - Wikipedia [en.wikipedia.org]

- 6. Factors to Consider for Synthesis in 1536-Well Plates—An Amide Coupling Case Study for PROTAC Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. file.medchemexpress.com [file.medchemexpress.com]

Application Note: Amide Coupling Protocol for Lenalidomide-C5-NH2

Content Type: Detailed Protocol & Technical Guide Subject: Optimized Synthesis Conditions for PROTAC® Linker Conjugation Target Audience: Medicinal Chemists, Chemical Biologists, and Drug Discovery Scientists[1]

Abstract

This guide details the optimized amide coupling conditions for Lenalidomide-C5-NH2 (e.g., MCE Cat. No. HY-122725B), a functionalized cereblon (CRBN) ligand used in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] The protocol addresses the critical challenge of glutarimide ring instability under basic conditions while ensuring efficient coupling to carboxylic acid-containing warheads or linkers. We provide a self-validating workflow using HATU activation, strictly controlled base equivalents, and specific workup procedures to maximize yield and purity.[1]

Introduction & Chemical Strategy

The Molecule: Lenalidomide-C5-NH2

Lenalidomide-C5-NH2 is a specialized building block where a 5-carbon alkyl chain terminating in a primary amine is attached to the lenalidomide core.[1][2][3] This handle allows for the conjugation of a target protein ligand via an amide bond.

-

Core Sensitivity: The glutarimide ring (piperidine-2,6-dione) is the pharmacophore responsible for binding CRBN.[1] It is susceptible to base-mediated hydrolysis (opening to the glutaramic acid derivative), particularly at pH > 8.5 or in the presence of strong nucleophiles.

-

Reactivity: The terminal primary amine is highly nucleophilic, but it is typically supplied as a hydrochloride salt (HCl) , requiring neutralization to participate in coupling.

Strategic Considerations

To achieve high yields without degrading the glutarimide core, the reaction conditions must balance amine activation with pH control .

| Parameter | Recommendation | Rationale |

| Coupling Agent | HATU (or PyBOP) | Fast kinetics reduce the time the glutarimide is exposed to base.[1] |

| Base | DIPEA (Diisopropylethylamine) | Non-nucleophilic base; preferred over TEA to minimize ring opening.[1] |

| Solvent | DMF or DMSO | Lenalidomide derivatives have poor solubility in DCM/THF. |

| Stoichiometry | 1:1:1.2 (Amine:Acid:HATU) | Slight excess of activated acid ensures complete consumption of the valuable ligand. |

| pH Control | Base Equivalence ≤ 3.0 | Sufficient to neutralize the HCl salt and activate the acid, but low enough to prevent hydrolysis. |

Experimental Protocol

Materials

-

Amine: Lenalidomide-C5-NH2 hydrochloride (1.0 equiv).[1]

-

Acid: Target Ligand-Linker-COOH (1.0 - 1.2 equiv).[1]

-

Coupling Reagent: HATU (1.2 equiv).[1]

-

Base: DIPEA (anhydrous, 2.5 - 3.0 equiv).[1]

-

Solvent: Anhydrous DMF (Dimethylformamide).[1]

Step-by-Step Procedure

Step 1: Activation of Carboxylic Acid

-

In a clean, dry vial, dissolve the Carboxylic Acid (1.0 - 1.2 equiv) in anhydrous DMF (concentration ~0.1 M).

-

Add HATU (1.2 equiv).[1]

-

Add DIPEA (1.0 equiv only).[1]

-

Stir at room temperature (RT) for 5–10 minutes .

-

Expert Note: A short pre-activation time ensures the active ester is formed before the sensitive amine is introduced.

-

Step 2: Coupling Reaction

-

In a separate vial, dissolve/suspend Lenalidomide-C5-NH2 HCl (1.0 equiv) in a minimal volume of DMF.

-

Add the remaining DIPEA (1.5 - 2.0 equiv) to this suspension to neutralize the salt.[1]

-

Immediately transfer the amine solution into the activated acid solution from Step 1.

-

Flush with Nitrogen/Argon and cap the vial.

-

Stir at RT for 1–4 hours .

Step 3: Monitoring (QC Check 1)

-

Take a 5 µL aliquot after 1 hour.

-

Dilute in 200 µL MeCN/Water (50:50).

Step 4: Workup & Purification

Crucial:Do NOT perform a standard basic aqueous extraction (e.g., NaHCO3 wash), as this will hydrolyze the glutarimide.

Method A: Direct Purification (Recommended) [1]

-

Dilute the reaction mixture with DMSO or MeOH/Water (1:1).

-

Filter through a 0.45 µm syringe filter.[1]

-

Inject directly onto Reverse-Phase Preparative HPLC (C18 column).[1]

-

Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).[1]

-

Gradient: 5% to 95% MeCN over 20 min.

-

-

Lyophilize fractions immediately.

Method B: Precipitation (For Scale >100 mg) [1]

-

Pour the reaction mixture into 10 volumes of ice-cold Diethyl Ether or Ethyl Acetate .

-

Centrifuge to collect the precipitate.

-

Wash the pellet 2x with Ether.

-

Dry under vacuum.[1]

Quality Control & Validation

Structural Validation (NMR)

To confirm the integrity of the glutarimide ring, acquire a 1H NMR (DMSO-d6) .[1]

-

Diagnostic Signal: Look for the glutarimide imide proton (–NH– ) as a broad singlet around 10.9 – 11.1 ppm .

-

Loss of Signal: If this peak is missing or shifted significantly upfield, ring opening (hydrolysis) has occurred.

Workflow Visualization

The following diagram illustrates the logical flow and decision points for the synthesis.

Caption: Logic flow for Lenalidomide-C5-NH2 amide coupling, highlighting critical LC-MS checkpoints for glutarimide stability.

Troubleshooting Guide

| Issue | Possible Cause | Solution |

| Ring Hydrolysis (+18 Da) | Excess base or prolonged reaction time.[1] | Reduce DIPEA to 2.0 equiv total. Use collidine (weaker base) instead of DIPEA.[1] |

| Incomplete Reaction | Amine salt not fully neutralized.[1] | Ensure at least 1.0 equiv of base is added specifically for the HCl salt. |

| Poor Solubility | High hydrophobicity of linker. | Add 10-20% DMSO to the DMF.[1] Sonicate the amine salt before addition. |

| Epimerization | Over-activation of chiral acid. | Use PyBOP instead of HATU; keep activation time <5 mins. |

References

-

MedChemExpress (MCE). Lenalidomide-C5-NH2 hydrochloride Product Page. Accessed February 2026.[1] Link

-

PubChem. Lenalidomide-C5-NH2 hydrochloride (CID 154573751).[1] National Library of Medicine. Link[1]

-

Nalawansha, D. A., & Crews, C. M. (2020). PROTACs: An Emerging Therapeutic Modality in Precision Medicine. Cell Chemical Biology. (Discusses linker chemistry and glutarimide stability). Link

-

Bartlett, D. W., et al. (2019).[1] The evolution of thalidomide and its derivatives as anticancer agents. Nature Reviews Cancer.[1] (Reference for glutarimide hydrolysis mechanisms). Link

Sources

Application Note: Designing PROTAC Linkers with Lenalidomide-C5-NH2 Intermediates

This Application Note and Protocol guide details the strategic use of Lenalidomide-C5-NH2 , a specialized functionalized intermediate for PROTAC (Proteolysis Targeting Chimera) development.[1]

Executive Summary

The development of effective PROTACs requires precise control over the "Linkerology"—the chemical composition, length, and exit vector connecting the E3 ligase ligand to the target protein warhead.[1] Lenalidomide-C5-NH2 (CAS: 2595367-27-2) is a critical "ready-to-use" intermediate that simplifies this process. Unlike standard Lenalidomide, which presents a weakly nucleophilic aromatic amine (aniline) at the C4 position, Lenalidomide-C5-NH2 features a 5-carbon alkyl chain terminating in a highly reactive primary aliphatic amine .[1]

This guide outlines the design principles, synthetic protocols, and validation workflows for leveraging this intermediate to construct high-potency degraders.[1]

Scientific Rationale & Design Principles

The "Exit Vector" Advantage

Standard PROTAC synthesis often involves reacting the C4-aniline of Lenalidomide, which is electronically deactivated and sterically hindered.[1] This frequently results in low yields or requires harsh conditions that can racemize the glutarimide ring.[1]

Lenalidomide-C5-NH2 solves this by providing:

-

Enhanced Nucleophilicity: The terminal aliphatic amine (

) reacts rapidly with activated esters or carboxylic acids under mild conditions.[1] -

Pre-Validated Exit Vector: The C4-substitution pattern mimics the solvent-exposed trajectory of established degraders, ensuring the CRBN binding pocket remains unperturbed.[1]

-

Defined Linker Length: The 5-carbon (pentyl) chain acts as a "spacer," providing an initial ~6-7 Å separation, which can be further extended with PEG or rigid linkers.[1]

Structural Comparison

It is critical to distinguish between the linker length nomenclature and ring position nomenclature found in literature.

| Compound | Structure Description | Key Feature | Application |

| Lenalidomide | C4-Amino (Aniline) | Weak Nucleophile | Standard starting material; difficult coupling. |

| Lenalidomide-C5-NH2 | C4-Pentyl-Amine | Strong Nucleophile | Focus of this guide. Pre-installed alkyl spacer. |

| "C5-Lenalidomide" | C5-Amino (Isoindolinone ring) | Alternative Vector | Used to sample different ternary complex geometries. |

Ternary Complex Geometry

The choice of Lenalidomide-C5-NH2 dictates a specific geometric constraint. The flexible pentyl chain allows the target protein to adopt multiple orientations relative to CRBN, often increasing the probability of finding a productive ubiquitination zone.[1]

Caption: Logical flow of the PROTAC ternary complex using Lenalidomide-C5-NH2. The C5 spacer acts as the primary exit vector.[1]

Experimental Protocol: Chemical Synthesis

Objective: Conjugate Lenalidomide-C5-NH2 to a Target Ligand-Linker-COOH.

Materials

-

Amine: Lenalidomide-C5-NH2 hydrochloride (MW: 365.85 g/mol ).[2][3][4]

-

Acid: Carboxylic acid-functionalized Warhead (e.g., JQ1-COOH for BRD4).

-

Coupling Agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

-

Base: DIPEA (N,N-Diisopropylethylamine).[1]

-

Solvent: Anhydrous DMF (Dimethylformamide).[1]

Step-by-Step Procedure

-

Activation:

-

Coupling:

-

Monitoring (LC-MS):

-

Workup & Purification:

-

Dilute the reaction mixture with DMSO (1 mL) and filter through a 0.45 µm syringe filter.

-

Prep-HPLC Method:

-

Lyophilize fractions to obtain the final PROTAC powder.[1]

-

Biological Validation Protocol

Once synthesized, the PROTAC must be validated for ternary complex formation and degradation efficiency.[1]

Ternary Complex Assay (AlphaLISA)

This assay confirms that your new linker design allows the PROTAC to bridge the E3 ligase and the POI.[1]

-

Reagents: Biotinylated-CRBN, His-tagged POI, AlphaLISA Acceptor beads (Anti-His), Streptavidin Donor beads.[1]

-

Protocol:

-

Incubate Biotin-CRBN (10 nM) + His-POI (10 nM) + Serial dilutions of PROTAC in buffer (PBS + 0.1% BSA).

-

Incubate for 1 hour at RT.

-

Add Acceptor and Donor beads.[1] Incubate 1 hour in dark.

-

Read signal (615 nm).[1]

-

Success Metric: A "Hook Effect" (bell-shaped curve) indicates successful ternary complex formation.[1]

-

Degradation Assay (Western Blot)[1]

-

Cell Line: Relevant disease model (e.g., MM.1S for myeloma).[1]

-

Dosing: Treat cells with PROTAC (0.1, 1, 10, 100, 1000 nM) for 16–24 hours.[1]

-

Controls: DMSO (Negative), Lenalidomide alone (Competition control), Epoxomicin (Proteasome inhibitor control).[1]

-

Analysis: Lysate preparation -> SDS-PAGE -> Western Blot for POI. Normalize to housekeeping protein (GAPDH/Actin).[1]

-

Calculation: Determine DC50 (Concentration required for 50% degradation).

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Low Yield in Coupling | Incomplete activation or salt interference. | Ensure HATU is fresh. Increase DIPEA to 4-5 equiv to fully neutralize the HCl salt of the amine.[1] |

| Hydrolysis of Glutarimide | pH too high or water present.[1] | Use anhydrous DMF.[1] Avoid aqueous workups; inject directly onto Prep-HPLC.[1] Keep pH < 8.[1]5. |

| Poor Solubility | Linker is too lipophilic (Alkyl chain).[1] | If using Lenalidomide-C5-NH2 (hydrophobic), couple it to a PEG-rich warhead or introduce a solubilizing group (piperazine) in the warhead linker. |

| No Degradation | "Hook Effect" at low concentrations or steric clash.[1] | The 5-carbon spacer might be too short or too flexible.[1] Switch to a rigid linker analog or extend with PEG3.[1] |

References

-

MedChemExpress. Lenalidomide-C5-NH2 hydrochloride Product Datasheet. CAS No. 2595367-27-2.[1][2][3][4][5][6] Link

-

Chamberlain, P. P., et al. (2014).[1] Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide. Nature Structural & Molecular Biology.[1] Link

-

Toure, M., & Crews, C. M. (2016).[1] Small-Molecule PROTACs: New Approaches to Protein Degradation. Angewandte Chemie International Edition. Link[1]

-

Sigma-Aldrich. C5 Lenalidomide-dipiperazine-NH2 hydrochloride (Alternative Exit Vector Analog). Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. CAS 2595367-27-2: 3-(4-(5-Aminopentyl)-1-oxoisoindolin-2-y… [cymitquimica.com]

- 4. Lenalidomide-C5-NH2 hydrochloride Datasheet DC Chemicals [dcchemicals.com]

- 5. Lenalidomide-C5-NH2 hydrochloride | C18H24ClN3O3 | CID 154573751 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

Application Note: Step-by-Step Synthesis of Lenalidomide-Based Degraders

Executive Summary & Mechanistic Rationale

Lenalidomide (Revlimid) is a derivative of thalidomide that acts as a "molecular glue," binding to the E3 ubiquitin ligase Cereblon (CRBN) . In the context of Targeted Protein Degradation (TPD), Lenalidomide is utilized as the E3-recruiting ligand within a PROTAC (Proteolysis-Targeting Chimera) architecture.[1][2]

Unlike traditional inhibition, PROTACs function catalytically. The synthesis of these heterobifunctional molecules requires a precise chemical strategy to link the Lenalidomide warhead (E3 binder) to a Target Protein Ligand (POI Ligand) via a specialized Linker .

The Core Challenge: Selectivity in Functionalization

Lenalidomide possesses multiple reactive sites (imide nitrogens and an aniline amine). The critical synthetic challenge is chemoselectivity : modifying the C4-amino group (aniline) without disturbing the glutarimide ring, which is essential for CRBN binding. This guide details the chemoselective alkylation and reductive amination strategies that have become the industry standard for high-yield PROTAC synthesis.

DOT Diagram: Mechanism of Action

Figure 1: The catalytic cycle of Lenalidomide-based protein degradation.

Retrosynthetic Analysis & Strategy

Successful PROTAC synthesis is rarely linear. A convergent approach is recommended to maximize yield and minimize the loss of expensive POI ligands.

Strategic Workflow

-

Phase A (E3 Module): Functionalize Lenalidomide at the C4-position to create a "Linker-Ready" intermediate.

-

Phase B (POI Module): Functionalize the Target Ligand with a complementary handle (e.g., Carboxylic acid, Azide).

-

Phase C (Convergence): Couple Module A and Module B via Amide Bond formation or Click Chemistry.

Figure 2: Convergent synthetic strategy for modular PROTAC assembly.

Detailed Experimental Protocols

Phase 1: Chemoselective Functionalization of Lenalidomide

Objective: Install a linker at the C4-amino position without affecting the glutarimide ring.

Method A: Reductive Amination (Standard) This method is preferred for introducing alkyl chains or PEG linkers terminating in an aldehyde.

Reagents:

-

Lenalidomide (1.0 equiv)

-

Linker-Aldehyde (e.g., NBoc-PEG4-CHO) (1.2 equiv)

-

Sodium Cyanoborohydride (NaBH3CN) (2.0 equiv)

-

Acetic Acid (catalytic)

-

Solvent: Methanol (MeOH) or DMF[1]

Protocol:

-

Dissolution: Dissolve Lenalidomide (1 mmol, 259 mg) and the Linker-Aldehyde (1.2 mmol) in anhydrous MeOH (10 mL).

-

Activation: Add catalytic Acetic Acid (2 drops) to adjust pH to ~5–6. Stir at Room Temperature (RT) for 30 minutes to allow imine formation.

-

Reduction: Cool the solution to 0°C. Add NaBH3CN (2 mmol, 126 mg) portion-wise.

-

Reaction: Allow the mixture to warm to RT and stir for 12–16 hours. Monitor by LC-MS (Look for M+1 of the secondary amine).

-

Quench: Quench with saturated NaHCO3 solution (5 mL).

-

Extraction: Extract with Ethyl Acetate (3 x 20 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate.

-

Purification: Flash column chromatography (DCM:MeOH 95:5).

Method B: Direct N-Alkylation (High Utility) Based on Qiu et al. (Org. Lett. 2019), using DIPEA promotes selective reaction at the aniline nitrogen over the imide.

Reagents:

-

Lenalidomide (1.0 equiv)

-

Linker-Halide (e.g., tert-butyl (3-bromopropyl)carbamate) (2.0 equiv)

-

DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

-

Solvent: NMP (N-methyl-2-pyrrolidone) or DMF

Protocol:

-

Setup: In a pressure vial, dissolve Lenalidomide (1 mmol) in NMP (3 mL).

-

Addition: Add DIPEA (3 mmol) and the Linker-Halide (2 mmol).

-

Heating: Seal the vial and heat to 110°C for 12 hours.

-

Note: High temperature is required to overcome the low nucleophilicity of the aniline.

-

-

Workup: Cool to RT. Dilute with water (15 mL) and extract with Ethyl Acetate.

-

Purification: The crude often contains unreacted Lenalidomide. Purify via Reverse-Phase Preparative HPLC (C18, Water/Acetonitrile + 0.1% Formic Acid) to isolate the mono-alkylated product.

Phase 2: Convergent Coupling (The "Click" or Amide Step)

Objective: Join the Lenalidomide-Linker to the POI Ligand.

Scenario: You have a Lenalidomide-Linker-NH2 (after deprotecting the Boc group from Phase 1) and a POI-Ligand-COOH .

Reagents:

-

Lenalidomide-Linker-NH2 (1.0 equiv)

-

POI-Ligand-COOH (1.0 equiv)

-

HATU (1.2 equiv)

-

HOAt (1.2 equiv) - Optional, boosts efficiency

-

DIPEA (3.0 equiv)

-

Solvent: DMF (Anhydrous)

Protocol:

-

Activation: Dissolve POI-Ligand-COOH (0.1 mmol) in DMF (1 mL). Add HATU (0.12 mmol) and DIPEA (0.3 mmol). Stir for 5 minutes at RT.

-

Observation: Solution may turn slightly yellow.

-

-

Coupling: Add Lenalidomide-Linker-NH2 (0.1 mmol) dissolved in DMF (0.5 mL).

-

Reaction: Stir at RT for 2–4 hours.

-

QC Check: Monitor by LC-MS. The reaction is usually fast. If starting material remains after 4 hours, add more HATU.

-

-

Isolation:

Purification & Characterization Standards

PROTACs are often "greasy" and difficult to purify. Standard silica chromatography is frequently insufficient.

Recommended Purification System:

-

Technique: Preparative HPLC (Reverse Phase).[1]

-

Column: C18 (e.g., Phenomenex Luna or Waters XBridge), 5 µm particle size.

-

Mobile Phase A: Water + 0.1% Formic Acid (or TFA if solubility is poor).

-

Mobile Phase B: Acetonitrile (ACN) or Methanol.

-

Gradient: Typically 5% B to 95% B over 20 minutes.

Characterization Checklist (Self-Validation):

| Metric | Acceptance Criteria | Method |

|---|---|---|

| Identity | M+1 peak matches theoretical mass | LC-MS (ESI+) |

| Purity | >95% (Critical for biological assays) | HPLC (UV 254 nm) |

| Structure | Diagnostic peaks: Glutarimide NH (~11 ppm), Aromatic protons (7-8 ppm) | 1H NMR (DMSO-d6) |

| Solubility | Clear solution at 10 mM in DMSO | Visual Inspection |

Troubleshooting & Optimization

Issue 1: Poor Solubility during Synthesis

-

Cause: Lenalidomide and many POI ligands are flat, aromatic structures that stack.

-

Solution: Use DMSO/DMF (1:1) as the reaction solvent. If precipitation occurs during coupling, gently warm to 40°C.

Issue 2: Over-Alkylation (Bis-alkylation)

-

Cause: The aniline nitrogen reacts twice with the alkyl halide.

-

Solution: Use a large excess of Lenalidomide (2-3 equiv) relative to the linker halide, or switch to Reductive Amination (Method A), which stops cleanly at the secondary amine due to steric hindrance.

Issue 3: Hydrolysis of the Glutarimide Ring

-

Cause: Basic conditions (high pH) or prolonged exposure to water.

-

Solution: Avoid strong inorganic bases (NaOH, KOH). Use non-nucleophilic organic bases (DIPEA, TEA). Store final compounds as solids at -20°C; do not leave in aqueous solution for days.

References

-

Winter, G. E., et al. (2015). "Phthalimide conjugation as a strategy for in vivo target protein degradation." Science, 348(6241), 1376-1381.

- Foundational paper describing dBET1 and the general synthesis of Thalidomide/Lenalidomide PROTACs.

-

Qiu, X., et al. (2019).[4][5] "Chemoselective Synthesis of Lenalidomide-Based PROTAC Library Using Alkylation Reaction." Organic Letters, 21(10), 3838–3841.[5] [4]

- Key reference for the direct alkyl

-

Ito, T., et al. (2010). "Identification of a primary target of thalidomide teratogenicity." Science, 327(5971), 1345-1350.

- Establishes Cereblon as the target.

-

Bartlett, D. W., & Gilbert, A. M. (2022). "Current strategies for the design of PROTAC linkers: a critical review." Exploration of Targeted Anti-tumor Therapy, 3(6).

- Review of linker chemistry str

Sources

Application Note: A Guide to Optimizing Linker Length in PROTAC Design Using Lenalidomide-C5-NH2

Abstract

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that induces the degradation of specific proteins rather than inhibiting them. A PROTAC is a heterobifunctional molecule composed of a ligand for a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting them. The linker is not merely a spacer but a critical determinant of the PROTAC's efficacy, influencing the formation, stability, and geometry of the productive ternary complex (POI-PROTAC-E3 ligase). This guide provides a detailed framework and experimental protocols for the rational optimization of linker length, using the versatile Cereblon (CRBN) E3 ligase ligand, Lenalidomide-C5-NH2, as a foundational building block.

Introduction: The Centrality of the Linker in PROTAC Function

Targeted protein degradation hijacks the cell's native ubiquitin-proteasome system (UPS) to eliminate disease-causing proteins.[1][2][3] A PROTAC molecule acts as a molecular matchmaker, bringing a target protein into close proximity with an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from the E2-E3 complex to the target protein, marking it for destruction by the 26S proteasome.[]

While the choice of ligands for the POI and E3 ligase determines the "what" and "how" of degradation, the linker dictates the "how well." Its length, composition, and attachment points are pivotal factors that govern the overall efficiency and selectivity of the PROTAC.[3][][6] An improperly designed linker can fail to span the distance between the two proteins, or it can be excessively long, leading to unproductive binding and a phenomenon known as the "hook effect," where degradation efficiency decreases at high concentrations.[7] Therefore, a systematic optimization of the linker is an indispensable step in the development of a potent and selective PROTAC.

This guide focuses on leveraging Lenalidomide, a well-established immunomodulatory drug (IMiD) that binds to the CRBN E3 ligase, as the E3 ligase-recruiting element.[8][9][10][11] Specifically, we will utilize Lenalidomide-C5-NH2, a derivative featuring a 5-carbon alkyl chain with a terminal amine, which provides a convenient and strategically positioned handle for linker attachment.[12][13]

The Optimization Workflow: A Cyclical Approach

Empirical optimization of the linker requires a systematic, multi-step process. The core principle is to generate a small, focused library of PROTACs where the primary variable is the linker length or type, and then to evaluate their biological activity to identify optimal candidates.[]

Part 1: Protocol for PROTAC Library Synthesis

This protocol describes the synthesis of a PROTAC library by coupling a series of polyethylene glycol (PEG) linkers of varying lengths to Lenalidomide-C5-NH2 and a hypothetical POI ligand containing a carboxylic acid functional group. PEG linkers are commonly used due to their hydrophilicity, which can improve the solubility and pharmacokinetic properties of the final PROTAC.[14][15]

Materials & Reagents

-

Lenalidomide-C5-NH2 hydrochloride (E3 Ligand Building Block)

-

POI Ligand-COOH (Protein of Interest Ligand)

-

Amine-PEGn-Carboxylic Acid linkers (e.g., n=2, 3, 4, 5)

-

N,N'-Diisopropylethylamine (DIPEA)

-

Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU)

-

Dimethylformamide (DMF), anhydrous

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Reverse-phase HPLC system for purification

-

LC-MS system for characterization

Step-by-Step Synthesis Protocol

The synthesis is a two-step amide coupling process. First, the POI ligand is coupled to the bifunctional PEG linker. Second, the resulting intermediate is coupled to Lenalidomide-C5-NH2.

Step 1: Coupling of POI Ligand to PEG Linker

-

Dissolve POI Ligand: In a clean, dry vial, dissolve the POI Ligand-COOH (1.0 eq) in anhydrous DMF.

-

Activate Carboxylic Acid: Add HATU (1.1 eq) and DIPEA (3.0 eq) to the solution. Stir at room temperature for 15 minutes. Causality: HATU is a peptide coupling reagent that activates the carboxylic acid, making it susceptible to nucleophilic attack by an amine.

-

Add Linker: Add the Amine-PEGn-COOH linker (1.2 eq) to the reaction mixture.

-

Reaction: Allow the reaction to proceed at room temperature for 4-6 hours, monitoring progress by LC-MS.

-

Work-up & Purification: Upon completion, dilute the mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate). Purify the resulting POI-Linker intermediate using flash chromatography or preparative HPLC to yield the purified product. Confirm identity via LC-MS.

Step 2: Coupling of POI-Linker Intermediate to Lenalidomide-C5-NH2

-

Dissolve Intermediate: In a new vial, dissolve the purified POI-Linker intermediate from Step 1 (1.0 eq) in anhydrous DMF.

-

Activate Carboxylic Acid: Add HATU (1.1 eq) and DIPEA (3.0 eq). Stir at room temperature for 15 minutes.

-

Add E3 Ligand: Add Lenalidomide-C5-NH2 hydrochloride (1.2 eq) and an additional equivalent of DIPEA to neutralize the hydrochloride salt. Expertise Note: Ensuring the free amine of Lenalidomide-C5-NH2 is available is critical for the reaction to proceed efficiently.[16]

-

Reaction: Stir the reaction at room temperature overnight (12-16 hours). Monitor completion by LC-MS.

-

Final Purification & Characterization: Purify the final PROTAC product by reverse-phase preparative HPLC. Lyophilize the pure fractions to obtain the final compound as a powder.

-

Validation: Confirm the identity and purity (>95%) of the final PROTAC using analytical HPLC and high-resolution mass spectrometry (HRMS).

Repeat this two-step process for each desired linker length (e.g., PEG2, PEG3, PEG4) to generate the PROTAC library.

Part 2: Protocol for Biological Evaluation

Once synthesized and purified, the PROTAC library must be evaluated for its ability to induce the degradation of the target protein in a cellular context.

Key Evaluation Metrics

-

DC₅₀ (Degradation Concentration 50%): The concentration of PROTAC required to degrade 50% of the target protein. This is a measure of potency.

-

Dₘₐₓ (Maximum Degradation): The maximum percentage of protein degradation observed. This is a measure of efficacy.[17]

Protocol: Western Blotting for Dose-Response Analysis

-

Cell Culture: Plate cells expressing the endogenous POI in 12-well or 24-well plates. Allow cells to adhere and grow to 70-80% confluency.

-

PROTAC Treatment: Prepare serial dilutions of each PROTAC from the library (e.g., from 1 µM down to 1 pM) in cell culture medium. Also prepare a vehicle control (e.g., 0.1% DMSO).

-

Incubation: Remove the old medium from the cells and add the medium containing the different PROTAC concentrations. Incubate for a predetermined time point (a 16-24 hour incubation is a common starting point).[18]

-

Cell Lysis: After incubation, wash the cells with ice-cold PBS. Lyse the cells directly in the wells using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal protein loading for the Western blot.

-

SDS-PAGE and Western Blot:

-

Load equal amounts of protein (e.g., 20 µg) from each sample onto an SDS-PAGE gel.

-

Separate proteins by electrophoresis.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour.

-

Incubate the membrane with a primary antibody specific to the POI overnight at 4°C.

-

Incubate with a loading control primary antibody (e.g., GAPDH, β-actin) to normalize the data.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Develop the blot using an ECL substrate and image using a chemiluminescence detector.

-

-

Data Analysis:

-

Quantify the band intensities for the POI and the loading control using image analysis software (e.g., ImageJ).

-

Normalize the POI band intensity to the loading control for each lane.

-

Calculate the percentage of remaining protein relative to the vehicle-treated control.

-

Plot the percentage of degradation versus the log of PROTAC concentration and fit the data to a dose-response curve using software like GraphPad Prism to determine the DC₅₀ and Dₘₐₓ values.[19]

-

Data Presentation and Interpretation

The results of the dose-response experiments should be summarized in a table to facilitate direct comparison between the different linkers in the library.